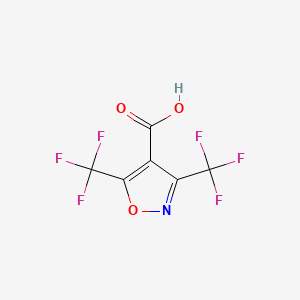
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine
Overview
Description
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C16H26N2OSi and a molecular weight of 290.48 g/mol . This compound is characterized by the presence of a cyano group, a pyridine ring, and a triisopropylsilyl-ethynyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and triisopropylsilylacetylene.
Reaction Conditions: The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: Palladium catalysts, such as palladium acetate or palladium chloride, are frequently used to facilitate the coupling reactions.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The triisopropylsilyl-ethynyl group can undergo coupling reactions, such as the Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
Scientific Research Applications
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Comparison with Similar Compounds
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine can be compared with similar compounds, such as:
2-Cyano-3-ethynylpyridine: Lacks the triisopropylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-((Triisopropylsilyl)ethynyl)pyridine: Lacks the cyano group, which may affect its electronic properties and reactivity.
2-Cyano-4-((triisopropylsilyl)ethynyl)pyridine: Has a different substitution pattern on the pyridine ring, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
3-[tri(propan-2-yl)silyloxymethyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OSi/c1-12(2)20(13(3)4,14(5)6)19-11-15-8-7-9-18-16(15)10-17/h7-9,12-14H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAFLTMDIXRQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)


![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)


